
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol is a synthetic organic compound that features two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring can be alkylated using an appropriate alkyl halide under basic conditions.
Amination: Introduction of the amino group can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the pyrazole rings to pyrazolines.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation would yield a ketone or aldehyde, while reduction could yield a fully saturated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole-containing compounds.
Medicine: Potential therapeutic applications due to the biological activity of pyrazole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound could inhibit or activate specific pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-Pyrazol-1-yl)ethanol: A simpler pyrazole derivative with a hydroxyl group.
1-(2-(1H-Pyrazol-1-yl)ethyl)amine: A pyrazole derivative with an amino group.
3-(1H-Pyrazol-1-yl)propan-2-ol: A pyrazole derivative with a hydroxyl group on a different carbon.
Uniqueness
1-((2-(1h-Pyrazol-1-yl)ethyl)amino)-3-(1h-pyrazol-1-yl)propan-2-ol is unique due to the presence of two pyrazole rings and both amino and hydroxyl functional groups. This combination of features can lead to unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C11H17N5O |
|---|---|
Molekulargewicht |
235.29 g/mol |
IUPAC-Name |
1-pyrazol-1-yl-3-(2-pyrazol-1-ylethylamino)propan-2-ol |
InChI |
InChI=1S/C11H17N5O/c17-11(10-16-7-2-4-14-16)9-12-5-8-15-6-1-3-13-15/h1-4,6-7,11-12,17H,5,8-10H2 |
InChI-Schlüssel |
TYQNDMAQNNUBRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)CCNCC(CN2C=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




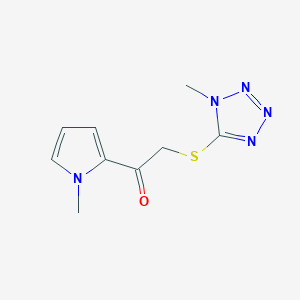


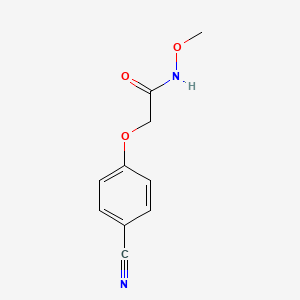
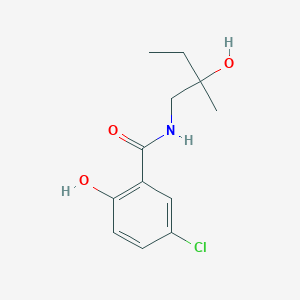

![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)
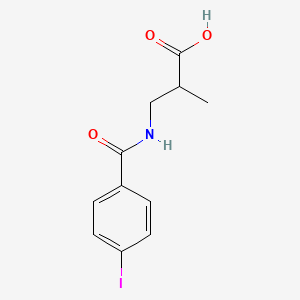

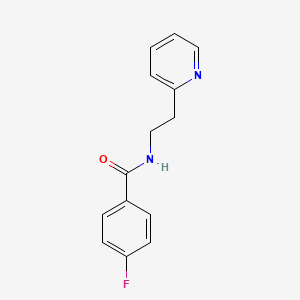
![(2'-(Diethyl(methyl)silyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14909383.png)
![4-methoxy-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B14909390.png)
